molecular formula C19H20N6O2S B14934598 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B14934598
M. Wt: 396.5 g/mol
InChI Key: WUUHCGDOPHJQEY-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused with a piperazine-carboxamide scaffold and a pyridin-3-ylamino substituent. The piperazine linker provides conformational flexibility, which may improve binding to biological targets such as kinases or GPCRs .

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H20N6O2S/c26-17(22-14-4-3-7-20-12-14)13-21-19(27)25-10-8-24(9-11-25)18-15-5-1-2-6-16(15)28-23-18/h1-7,12H,8-11,13H2,(H,21,27)(H,22,26)

InChI Key

WUUHCGDOPHJQEY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine ring via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, focusing on physicochemical properties, synthetic accessibility, and biological relevance.

Compound Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors/Acceptors Key Structural Differences Reference
Target Compound : 4-(1,2-Benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide C₁₉H₁₉N₇O₂S ~417.46 ~2.1* 2/7 Benzothiazole core, pyridin-3-ylamino substituent [Inferred]
Y044-5241 : 4-(1,2-Benzothiazol-3-yl)-N-{2-oxo-2-[(1,3,4-thiadiazol-2-yl)amino]ethyl}piperazine-1-carboxamide C₁₆H₁₇N₇O₂S₂ 403.48 2.15 2/7 Thiadiazole substituent instead of pyridinyl
Compound 28 : 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide C₂₁H₂₄N₅O₄ 410.18 N/A 3/9 Benzooxazinone moiety, longer acyl chain
Compound 29a : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide C₂₂H₂₆N₅O₄ 424.20 N/A 2/8 Acetamide linker, additional methyl group

Key Insights:

Substituent Effects: Replacing the pyridin-3-ylamino group in the target compound with a 1,3,4-thiadiazol-2-ylamino group (as in Y044-5241) increases logP (2.15 vs. ~2.1), suggesting enhanced lipophilicity due to the sulfur-rich thiadiazole ring . Compound 28 and 29a () replace benzothiazole with benzooxazinone, which introduces additional hydrogen-bond acceptors (PSA ~87–90 Ų) but may reduce metabolic stability due to the oxazinone ring’s susceptibility to hydrolysis .

Biological Relevance: Benzothiazole derivatives (target compound and Y044-5241) are associated with kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems . Benzooxazinone analogs (Compounds 28, 29a) exhibit anti-inflammatory activity, likely mediated by COX-2 inhibition, as demonstrated in SAR studies .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a benzothiazole-piperazine intermediate with a pyridin-3-ylamino-ethylcarboxamide moiety via EDCI/HOBt-mediated amidation (similar to methods in and ) . Y044-5241 requires a thiadiazole coupling step, which may involve hazardous reagents like Lawesson’s reagent or phosphorus pentasulfide .

Research Findings and Limitations

  • Y044-5241 demonstrated moderate cytotoxicity (IC₅₀ = 1.2–3.5 µM) in leukemia cell lines (HL-60, K562), attributed to its thiadiazole group’s ability to chelate metal ions in kinase ATP-binding pockets .
  • Compound 28 showed weaker activity (IC₅₀ >10 µM) in the same assays, likely due to reduced membrane permeability from its higher polar surface area (PSA = 114.8 Ų vs. 87.2 Ų for Y044-5241) .
  • Data Gaps: No direct biological data for the target compound were found in the provided evidence.

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